2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a combination of bromophenyl, difluoromethoxyphenyl, imidazolyl, thio, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the bromophenyl and difluoromethoxyphenyl groups. The thioether linkage is then formed, and finally, the piperidinyl group is attached.
Imidazole Core Formation: The imidazole ring is synthesized through a condensation reaction involving a dicarbonyl compound and an amine.
Bromophenyl and Difluoromethoxyphenyl Introduction: These groups are introduced via electrophilic aromatic substitution reactions.
Thioether Formation: The thioether linkage is formed through a nucleophilic substitution reaction.
Piperidinyl Group Attachment: The final step involves the attachment of the piperidinyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the aromatic rings, leading to the formation of partially or fully reduced products.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced imidazole derivatives and reduced aromatic rings.
Substitution Products: Substituted aromatic rings with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities. The presence of the imidazole ring suggests potential interactions with biological targets such as enzymes and receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-chlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Similar structure with a chlorine atom instead of bromine.
2-((5-(4-bromophenyl)-1-(4-(methoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Similar structure with a methoxy group instead of difluoromethoxy.
2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(morpholin-1-yl)ethanone: Similar structure with a morpholine ring instead of piperidine.
Uniqueness
The uniqueness of 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone lies in its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrF2N3O2S/c24-17-6-4-16(5-7-17)20-14-27-23(32-15-21(30)28-12-2-1-3-13-28)29(20)18-8-10-19(11-9-18)31-22(25)26/h4-11,14,22H,1-3,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFQYWFROWVRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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